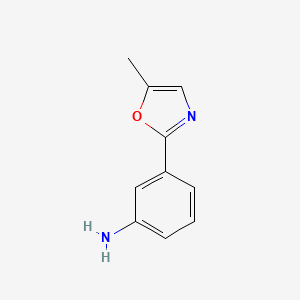

3-(5-Methyl-1,3-oxazol-2-yl)aniline

描述

Overview of Substituted Oxazoles in Heterocyclic Chemistry

Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.gov This structural motif is a cornerstone in medicinal chemistry, as it is found in a wide array of natural products and synthetic molecules with diverse biological activities. nih.gov The oxazole (B20620) ring's capacity to engage in various non-covalent interactions allows it to bind effectively to a wide spectrum of enzymes and receptors within biological systems. nih.gov Consequently, oxazole derivatives have been extensively investigated and developed as clinical drugs or drug candidates for treating a range of diseases, including cancer, bacterial and fungal infections, and inflammatory conditions. nih.govresearchgate.net

The synthesis of substituted oxazoles is a well-established field, with methods like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis providing robust pathways to these structures. nih.govwikipedia.org The van Leusen reaction, in particular, is a powerful tool for creating 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.gov The reactivity of the oxazole ring is characterized by electrophilic substitution, which typically occurs at the C5 position, especially when activated by electron-donating groups, and nucleophilic substitution at the C2 position when a suitable leaving group is present. wikipedia.orgtandfonline.com Oxazoles can also participate in Diels-Alder reactions, serving as dienes to form pyridines, a transformation valuable in the synthesis of complex molecules like vitamin B6. wikipedia.org

Significance of Aniline-Fused Heterocyclic Scaffolds in Modern Chemical Research

Aniline (B41778), a benzene (B151609) ring bearing an amino group, is a fundamental building block in medicinal chemistry. Its derivatives are integral to the structure of numerous pharmaceuticals. acs.orgresearchgate.net The amino group can act as a hydrogen bond donor and can be readily modified, making the aniline scaffold a versatile component for tuning a molecule's pharmacological properties. However, the aniline moiety is not without its drawbacks. It can be susceptible to metabolic breakdown, potentially leading to the formation of reactive metabolites and associated toxicities. acs.org This metabolic instability can limit the therapeutic potential of aniline-containing drug candidates.

To address these challenges, a common strategy in drug design is the replacement of the aniline ring with bioisosteres—structurally different groups that maintain similar biological activity. Another approach involves fusing the aniline scaffold with or linking it to heterocyclic rings. This can modulate the electronic properties of the aniline moiety, potentially improving its metabolic stability and altering its pharmacokinetic profile. nih.gov The resulting aniline-fused or aniline-substituted heterocyclic systems are a major focus of research, aiming to generate novel chemical entities with enhanced therapeutic properties. scribd.com

Problem Statement and Research Rationale for 3-(5-Methyl-1,3-oxazol-2-yl)aniline

The specific compound, this compound, represents a confluence of the two aforementioned structural motifs. The research interest in this molecule stems from the desire to create novel scaffolds that synergistically combine the advantageous properties of both the oxazole and aniline rings while potentially mitigating their individual limitations.

The problem statement for investigating this compound can be framed as the need to expand the chemical space of drug-like molecules by creating hybrid structures with unique three-dimensional arrangements and electronic distributions. The rationale is to explore whether the introduction of a 5-methyl-1,3-oxazol-2-yl substituent at the meta-position of the aniline ring can lead to new compounds with valuable biological or material properties. The meta-substitution pattern is of particular interest as it provides a different spatial orientation of the substituent compared to the more commonly studied ortho- and para-isomers.

The synthesis of such meta-substituted anilines can be achieved through multi-component reactions. For instance, a general method involves the reaction of oxazol-2-yl-substituted 1,3-diketones with amines. beilstein-journals.org This approach allows for the construction of the substituted aniline ring in a controlled manner. The resulting this compound can then serve as a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O | uni.lu |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1082398-99-9 | sigmaaldrich.com |

| Molar Mass | 174.20 g/mol | uni.lu |

| InChI Key | HWZOZMQGDDNQJW-UHFFFAOYSA-N | sigmaaldrich.com |

Current Research Trends and Future Prospects for the Compound Class

Current research involving oxazole-aniline derivatives is largely focused on the synthesis of novel compounds and the evaluation of their potential as therapeutic agents, particularly in oncology. nih.govresearchgate.net The strategy of combining these two pharmacophores aims to create molecules that can interact with biological targets in new ways, potentially overcoming drug resistance or reducing off-target effects. researchgate.net

A significant trend is the use of these compounds as scaffolds for further chemical modification. The aniline amino group provides a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). By adding different substituents to the aniline ring or the amino group, researchers can fine-tune the molecule's properties to optimize its biological activity.

The future prospects for the this compound compound class are promising. Further research will likely involve:

Expansion of chemical libraries: Synthesizing a wider range of derivatives to explore the chemical space around this scaffold.

Biological screening: Testing these new compounds against a variety of biological targets to identify potential therapeutic applications.

Material science applications: Investigating the potential use of these compounds in the development of new materials, given the electronic and structural properties of the oxazole and aniline rings.

Structure

3D Structure

属性

IUPAC Name |

3-(5-methyl-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZOZMQGDDNQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082398-99-9 | |

| Record name | 3-(5-methyl-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 3-(5-Methyl-1,3-oxazol-2-yl)aniline

The direct assembly of this compound requires the formation of the 5-methyloxazole (B9148) ring connected to an aniline (B41778) at the 2-position of the oxazole (B20620). Several powerful synthetic methods are, in principle, applicable to this transformation.

The Van Leusen oxazole synthesis is a classic and highly versatile method for constructing the oxazole ring. organic-chemistry.orgwikipedia.org It typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.orgnih.gov

For the synthesis of this compound, a plausible adaptation would involve reacting 3-aminobenzaldehyde (B158843) with a modified TosMIC reagent, specifically 1-(tosyl)ethyl isocyanide, to introduce the methyl group at the 5-position of the oxazole ring. The general mechanism proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. A subsequent 5-endo-dig cyclization and elimination of the tosyl group yields the oxazole ring. wikipedia.org A key challenge in this specific synthesis would be the protection of the aniline's amino group to prevent side reactions, followed by a deprotection step.

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) or its derivatives. organic-chemistry.orgnih.gov |

| Reagent | A base (e.g., K₂CO₃, DBU) is required. nih.gov |

| Mechanism | Involves cycloaddition followed by elimination. wikipedia.orgnih.gov |

| Scope | Broad, applicable to a wide range of aldehydes. nih.gov |

Tandem oxidative cyclization reactions offer an efficient route to heterocyclic compounds by forming multiple bonds in a single operation. For oxazole synthesis, these methods often involve the coupling of a ketone or an alkyne with an amine or amide source, followed by an intramolecular cyclization and oxidation.

A potential strategy for synthesizing 2,5-disubstituted oxazoles involves the reaction of N-propargyl amides. For instance, a zinc-catalyzed tandem cycloisomerization/alkylation of N-(propargyl)arylamides with allylic alcohols can produce oxazole derivatives. acs.orgnih.gov Another approach is the CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones with amines, which avoids the use of transition-metal catalysts. acs.org While not specifically documented for this compound, these methods highlight the potential for developing a direct route from appropriate precursors like a suitably substituted N-acyl aniline derivative.

Recent advances in organic synthesis have focused on developing more sustainable methods, such as photocatalysis and metal-free reactions. These approaches offer mild reaction conditions and reduce reliance on heavy metals.

A metal-free [2 + 2 + 1] annulation strategy has been developed for the synthesis of highly substituted oxazoles. acs.orgnih.govorganic-chemistry.org This method uses the reaction of alkynes, nitriles, and an oxygen source (like PhIO) mediated by a strong acid. acs.orgnih.govorganic-chemistry.org This approach could theoretically be adapted for the synthesis of the target molecule by using an appropriately substituted alkyne and 3-aminobenzonitrile. Another innovative metal-free approach involves the C–O bond cleavage of an ester with an amine, followed by cyclization to form the oxazole ring. rsc.org These cutting-edge methods provide promising, though as yet undemonstrated, pathways to this compound.

Synthetic Routes to Structural Isomers and Closely Related Analogs

The synthesis of structural isomers provides valuable comparative data and alternative molecular scaffolds. The following sections describe synthetic approaches to two key isomers of the title compound.

The isomer 3-(1,3-Oxazol-5-yl)aniline, where the aniline group is attached to the 5-position of the oxazole ring, can also be synthesized via the Van Leusen reaction. In this case, the reaction would utilize 3-formyl-protected aniline and tosylmethyl isocyanide (TosMIC). nih.gov The aldehyde group on the aniline precursor directs the formation of the C5-aryl bond of the oxazole.

An alternative general method for synthesizing 5-amino-substituted oxazoles involves the reaction of aminomalononitrile (B1212270) tosylate with an acid chloride. This leads to the formation of 2-substituted 5-amino-4-cyano-1,3-oxazoles, which can then be further modified. researchgate.net

For the isomer 2-(5-Methyl-1,3-oxazol-2-yl)aniline, the synthetic challenge lies in forming the oxazole ring from a 2-aminophenyl precursor. A common approach for synthesizing 2-aryloxazoles is the reaction of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization. rsc.org For the target isomer, one could envision the reaction of 2-aminobenzamide (B116534) with a propionate (B1217596) derivative, followed by cyclization and dehydration.

Another powerful method is the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid to yield 2-aminobenzoxazoles. nih.gov While this yields a benzoxazole (B165842), related strategies could potentially be adapted for the synthesis of phenyl-oxazoles from different aniline-based starting materials.

Table 2: Summary of Synthetic Approaches to Isomers

| Isomer | Potential Synthetic Route | Key Precursors |

|---|---|---|

| 3-(1,3-Oxazol-5-yl)aniline | Van Leusen Reaction | 3-Formyl-(protected)aniline, TosMIC |

| 2-(5-Methyl-1,3-oxazol-2-yl)aniline | Cyclization of Amide | 2-Aminobenzamide, Propionyl chloride |

Synthesis of 3-(4-Methyl-1,3-oxazol-5-yl)aniline (B8573395)

A direct, documented synthesis for 3-(4-methyl-1,3-oxazol-5-yl)aniline is not readily found in a survey of chemical literature. However, synthetic routes for isomeric and analogous compounds provide insight into potential pathways. For instance, the related isomer, 4-(4-Methyl-1,3-oxazol-5-yl)aniline, is commercially available, suggesting established synthetic protocols exist for this substitution pattern. bldpharm.com Additionally, a synthetic method for a similar scaffold, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, has been described. This process involves the reaction of 3-trifluoromethyl-nitrobenzene or a 5-halogenated derivative with 4-methyl-1H-imidazole, followed by the reduction of the nitro group to an aniline. guidechem.com A common concluding step in such syntheses is the reduction of a nitro-precursor, such as a (methyl-oxazolyl)nitrobenzene, to the final aniline derivative, often achieved through catalytic hydrogenation using palladium on carbon (Pd/C). guidechem.com

Synthesis of Dihydro-oxazoline Analogs (e.g., 2-(aminophenyl)-2-oxazolines)

Dihydro-oxazoline (oxazoline) rings are important structural motifs and are frequently synthesized via the cyclization of 2-amino alcohols.

A prevalent one-step method for producing 2-(aminophenyl)-2-oxazolines involves the reaction of isatoic anhydride (B1165640) or its derivatives with an excess of a suitable amino-alcohol. This reaction is often catalyzed by a Lewis acid, with anhydrous zinc chloride (ZnCl₂) being particularly effective. The process is typically conducted at reflux temperature in high-boiling aromatic solvents like chlorobenzene (B131634) or toluene. Yields for this transformation can vary significantly, from 22% to 85%, depending on the specific amino-alcohol used.

Another efficient route to 2-oxazolines is the stereospecific isomerization of 3-amido-2-phenyl azetidines. This reaction can be promoted by both Brønsted and Lewis acids, with copper(II) triflate (Cu(OTf)₂) identified as a highly effective catalyst. This method is notable for its application in synthesizing chiral oxazolines, which are valuable as ligands in asymmetric catalysis.

The following table summarizes representative methods for the synthesis of 2-oxazolines.

| Starting Materials | Reagents & Conditions | Product Type | Reference |

| Isatoic anhydride, amino-alcohols | Anhydrous ZnCl₂, PhCl or PhMe, reflux | 2-(aminophenyl)-2-oxazolines | |

| 3-Amido-2-phenyl azetidines | Cu(OTf)₂ (catalytic) | Chiral 2-oxazolines | |

| Nitriles, amino-alcohols | Metal-free, catalyst-free | 2-Substituted oxazolines | |

| Aldehydes, 2-aminoethanol | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | 2-Aryl/Alkyl-2-oxazolines |

Synthetic Strategies for Oxadiazole-Aniline Scaffolds (e.g., 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline)

The 1,3,4-oxadiazole (B1194373) ring is another heterocycle of significant interest, and its linkage to an aniline moiety can be achieved through several synthetic strategies. A common and versatile approach begins with the cyclization of an acyl hydrazide.

One established method involves reacting an acyl hydrazide with carbon disulfide in a basic alcoholic solution. Subsequent acidification of the reaction mixture leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol. Another widely used technique is the dehydrative cyclization of N-acylhydrazones or diacylhydrazines using reagents like phosphorus oxychloride (POCl₃). For example, a series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reacting (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in refluxing POCl₃. nih.gov

To generate an oxadiazole-aniline scaffold, a precursor containing a nitro group can be used, which is later reduced to the aniline. For instance, the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can be envisioned starting from a nitro-substituted benzoyl chloride, converting it to the corresponding acyl hydrazide, cyclizing to the methyl-oxadiazole ring, and finally reducing the nitro group. A multi-step synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines involved the reaction of (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide with chloramine (B81541) T in refluxing ethanol (B145695). nih.gov

The following table outlines key steps in the synthesis of 1,3,4-oxadiazole derivatives.

| Precursor | Reagents for Cyclization | Intermediate/Product | Reference |

| Acyl hydrazide | Carbon disulfide, base, then acid | 5-Substituted-1,3,4-oxadiazole-2-thiol | |

| Acyl hydrazide, Aromatic acid | Phosphorus oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| N-Aryl-2-benzylidene-hydrazine-carboxamide | Chloramine T, ethanol, reflux | N-Aryl-5-phenyl-1,3,4-oxadiazol-2-amine | nih.gov |

| 2-Acetylhydrazine-1-carbonyl-benzenesulfonamide | Phosphorus oxychloride (POCl₃), 105-110°C | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | rrpharmacology.ru |

Catalytic Approaches in Oxazole-Aniline Synthesis

Transition metal catalysis plays a crucial role in the efficient and selective synthesis of oxazole-aniline structures. Palladium, nickel, and ruthenium catalysts are prominently featured in methods for C-H arylation, cross-coupling, and condensation reactions.

Palladium-Catalyzed C-Arylation Methods (C-2 and C-5 Regioselectivity)

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for synthesizing substituted oxazoles, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A significant challenge in the direct arylation of the parent oxazole is controlling the regioselectivity between the C-2 and C-5 positions, both of which are susceptible to functionalization.

Research has demonstrated that high regioselectivity (>100:1) for either C-2 or C-5 arylation can be achieved by carefully selecting the solvent and phosphine (B1218219) ligand. C-5 arylation is favored in polar solvents when using specific phosphine ligands, while C-2 arylation is preferentially achieved in nonpolar solvents with a different set of phosphine ligands. This tunable selectivity represents a major advance, providing general methods for accessing either regioisomer from a wide range of aryl and heteroaryl halides and triflates.

A proposed mechanism suggests that both pathways begin with the oxidative addition of the aryl halide to a Pd(0) complex. The subsequent steps diverge, with factors like the choice of base and the presence of additives like pivalic acid influencing the regiochemical outcome through different mechanistic pathways, such as a concerted metalation-deprotonation (CMD) pathway.

The table below summarizes the conditions for regioselective arylation of oxazole.

| Target Position | Catalyst/Ligand | Solvent | Base | Key Features | Reference |

| C-5 | Pd(OAc)₂, Phosphine 5 or 6 | DMA (polar) | K₂CO₃, PivOH | First general method for C-5 selective arylation. | |

| C-2 | Pd₂(dba)₃, RuPhos (3) | Dioxane (nonpolar) | K₂CO₃ | High selectivity (>100:1) for C-2 arylation. |

Nickel(II)-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and reactive alternative to palladium for certain cross-coupling reactions in oxazole synthesis. One notable application is the synthesis of 2-substituted oxazoles via the cross-coupling of 2-methylthio-oxazole with various organozinc reagents. This method proceeds through a C-S activation mechanism and provides excellent yields. It has been extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles, showcasing the catalyst's ability to differentiate between reactive sites.

Another application of nickel catalysis is the C-N cross-coupling of organoboronic acids with 5-alkoxy/phenoxy isoxazoles. This reaction proceeds via N-O bond cleavage to produce (Z)-N-aryl β-enamino esters under mild conditions, demonstrating nickel's utility in forming C-N bonds with heterocyclic substrates.

Ruthenium(II)-Catalyzed Condensation Reactions

Ruthenium catalysts are effective in promoting condensation reactions that lead to the formation of oxazoline (B21484) precursors and related structures. While direct Ru-catalyzed condensation to form the oxazole ring from an aniline derivative is less common, ruthenium complexes are highly active in related transformations.

For example, ruthenium catalysts facilitate the redox-neutral and atom-economical synthesis of amides from alcohols and nitriles. organic-chemistry.org In these reactions, a hydrogen transfer mechanism occurs where the amide C-N bond is formed between the nitrogen of the nitrile and the α-carbon of the alcohol, releasing water as the only byproduct. organic-chemistry.org Amides are direct precursors to oxazolines via subsequent cyclodehydration.

Furthermore, ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, have been used to catalyze the monoalkenylation of arene C-H bonds directed by an existing oxazoline group. This reaction creates bifunctional alkenes under mild conditions, highlighting the compatibility of the oxazoline ring with Ru-catalyzed C-H activation. Ruthenium catalysts are also employed in the asymmetric hydrogenation of 2-oxazolones to furnish chiral 2-oxazolidinones with high enantioselectivity, which are valuable synthetic intermediates.

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation in organic synthesis has become a cornerstone for accelerating reaction rates, improving yields, and promoting greener chemical processes. While specific literature detailing a microwave-assisted protocol exclusively for this compound is not extensively reported, the synthesis of analogous heterocyclic structures, such as isoxazole (B147169) Schiff bases and various triazole derivatives, has been significantly enhanced by this technology. tsijournals.comnih.gov These established protocols provide a robust framework for the development of an efficient synthesis for the target compound.

Conventional methods for constructing such heterocyclic systems often involve prolonged reaction times at elevated temperatures. tsijournals.com For instance, the synthesis of related Schiff bases via conventional heating may require refluxing for three hours or more to achieve yields between 70-81%. tsijournals.com In stark contrast, microwave-assisted methods can slash reaction times to mere seconds or minutes while simultaneously boosting yields to over 90%. tsijournals.comnih.gov

A representative microwave-assisted protocol for a related condensation reaction involves subjecting a mixture of the amine and an appropriate carbonyl compound to microwave irradiation in a domestic or laboratory-grade oven. tsijournals.com The power and duration of irradiation are key parameters that are optimized for each specific transformation. The significant reduction in the use of organic solvents is another hallmark of these modern protocols. tsijournals.com

Comparative Analysis of Synthetic Methodologies

The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating methods, using data from the synthesis of related isoxazole Schiff bases as a comparative model. tsijournals.com

| Feature | Conventional Method | Microwave-Assisted Method |

| Reaction Time | ≥ 3 hours | ~30 seconds |

| Typical Yield | 70-81% | 90-95% |

| Solvent Usage | Higher | Minimal / Solvent-free |

| Energy Input | Sustained high energy | Short, focused energy burst |

This data is based on the synthesis of related isoxazole compounds and serves as a representative example of the potential improvements offered by microwave-assisted protocols. tsijournals.com

Functional Group Interconversion and Derivatization Strategies on this compound

The chemical reactivity of this compound is dominated by the versatile aniline moiety, which serves as a prime handle for a wide array of functional group interconversions (FGI) and derivatization strategies. The primary amino group (-NH₂) can be readily transformed into numerous other functional groups, making this compound a valuable building block in medicinal and materials chemistry. The presence of the methyl-oxazole ring also influences the reactivity of the aniline, particularly its nucleophilicity and the regioselectivity of electrophilic aromatic substitution.

Key derivatization strategies for the aniline functional group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce new functionalities.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom, although direct alkylation can sometimes be challenging to control and may lead to over-alkylation. Reductive amination is often a more effective alternative.

Diazotization and Sandmeyer-Type Reactions: Conversion of the primary amine to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly versatile intermediate can then be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -I, -CN, -OH) using copper(I) salts or other reagents. ub.edu

Palladium-Catalyzed Cross-Coupling: The aniline can be converted to an aryl halide or triflate, which then serves as a substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

The following table outlines potential derivatization reactions starting from the amino group of this compound.

| Reaction Type | Reagents | Resulting Functional Group |

| Acylation | Acetyl chloride, Pyridine | Amide (-NHCOCH₃) |

| Sulfonylation | p-Toluenesulfonyl chloride, Base | Sulfonamide (-NHSO₂C₆H₄CH₃) |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer (from Diazonium) | CuCl / CuBr / CuCN | Aryl Chloride/Bromide/Nitrile |

| Schiemann Reaction | HBF₄, then heat | Aryl Fluoride |

| Gomberg-Bachmann | NaOH, Benzene (B151609) | Biphenyl derivative |

These transformations allow for the strategic modification of the molecule's properties, enabling its incorporation into more complex target structures. The interplay between the reactive aniline group and the stable oxazole core defines the synthetic utility of this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For 3-(5-Methyl-1,3-oxazol-2-yl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons. The expected signals would correspond to the aromatic protons of the aniline (B41778) ring, the single proton on the oxazole (B20620) ring, the methyl group protons, and the amine (-NH₂) protons.

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The expected signals would include those for the substituted and unsubstituted carbons of the aniline ring, the carbons of the oxazole ring, and the methyl group carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Oxazole CH | 6.8 - 7.2 | 120 - 125 |

| Methyl (CH₃) | 2.2 - 2.5 | 10 - 15 |

| Amine (NH₂) | 3.5 - 4.5 (broad) | - |

| Aromatic C-N | - | 145 - 150 |

| Aromatic C-C(oxazole) | - | 130 - 135 |

| Oxazole C-N | - | 150 - 155 |

| Oxazole C-O | - | 160 - 165 |

| Oxazole C-CH₃ | - | 135 - 140 |

Note: These are predicted values and actual experimental values may vary based on the solvent and other experimental conditions.

To definitively assign the signals, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the aniline and oxazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the aniline and oxazole rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which has a molecular formula of C₁₀H₁₀N₂O. This technique provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the structural connectivity of the molecule can be inferred. Expected fragmentation would likely involve the cleavage of the bond between the aniline and oxazole rings, as well as fragmentation of the oxazole ring itself.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 175.0866 |

| [M+Na]⁺ | 197.0685 |

Note: These are calculated values for the protonated and sodiated molecular ions.

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=N (Oxazole) | Stretching | 1640 - 1690 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N (Aromatic) | Stretching | 1250 - 1360 |

| C-O (Oxazole) | Stretching | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic and oxazole rings. The position and intensity of these bands are influenced by the conjugation between the two ring systems.

X-ray Crystallography for Solid-State Molecular Architecture

To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography would be the definitive technique. This analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group. However, obtaining a single crystal of suitable quality for X-ray diffraction can be a significant challenge.

Single Crystal X-ray Diffraction of this compound

No published single-crystal X-ray diffraction data for this compound is available. To conduct such an analysis, a single crystal of the compound would need to be grown and subjected to X-ray diffraction to determine its unit cell parameters (a, b, c, α, β, γ), space group, and the precise coordinates of each atom in the crystal lattice.

Crystallographic Analysis of Metal Complexes or Co-crystals Involving the Compound

There are no documented studies on the synthesis and crystallographic analysis of metal complexes or co-crystals involving this compound as a ligand or co-former. Such research would provide insight into its coordination chemistry and its potential to form multi-component crystalline materials. worktribe.comresearchgate.net

Investigation of Intermolecular Interactions (e.g., C-H…O Hydrogen Bonds, N-H…Cl Hydrogen Bonds, π-π Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions is impossible. A structural analysis would be required to identify and quantify potential hydrogen bonds (such as C-H···O or N-H···N), π-π stacking between aromatic rings, and other van der Waals forces that govern the crystal packing. imist.manih.govmdpi.com For instance, in related structures, N-H···Cl hydrogen bonds are a key feature in the crystal packing of metal complexes with chloride counter-ions. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-(5-methyl-1,3-oxazol-2-yl)aniline, this would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The molecule possesses several rotatable bonds, including the bond connecting the aniline (B41778) and oxazole (B20620) rings, and the bonds of the amino group. This allows for different spatial arrangements, or conformers. A thorough conformational analysis would map the potential energy surface to identify the global minimum and other low-energy conformers. The relative planarity between the phenyl and oxazole rings is a key structural feature that would be determined through geometry optimization. This planarity affects the extent of π-electron delocalization between the two rings, which in turn influences the molecule's electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the opposite. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, which are strong electron-donating moieties. The LUMO, on the other hand, is likely to be distributed over the electron-accepting oxazole ring and the phenyl ring.

While specific calculated values for this compound are not available, we can look at related compounds. For instance, studies on methyl-substituted anilines show how the position of a substituent affects the HOMO-LUMO gap. researchgate.net The HOMO-LUMO energy gap for meta-substituted methylaniline has been reported, which can serve as a point of comparison. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Compound (m-methylaniline)

| Parameter | Energy (eV) |

| EHOMO | -5.23 |

| ELUMO | -0.34 |

| HOMO-LUMO Gap (ΔE) | 4.89 |

Data is for m-methylaniline, a structurally related compound, and is provided for illustrative purposes. researchgate.net

The presence of the oxazole ring in this compound would further influence these energy levels.

Beyond the frontier orbitals, DFT can be used to calculate a range of quantum chemical descriptors that quantify various aspects of a molecule's reactivity and electronic properties. These descriptors are derived from the calculated electronic structure.

Ionization Potential and Electron Affinity: The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. According to Koopman's theorem, these can be approximated from the energies of the HOMO and LUMO, respectively (IP ≈ -EHOMO and EA ≈ -ELUMO). researchgate.net These values are fundamental to understanding the molecule's redox properties.

Fukui Functions: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, one can predict which atoms are most susceptible to attack. For this compound, the Fukui functions would likely highlight the nitrogen of the amino group and certain carbon atoms on the aniline ring as sites for electrophilic attack, and atoms within the oxazole ring as potential sites for nucleophilic attack.

Table 2: Calculated Quantum Chemical Descriptors for a Generic Imidazole (B134444) Derivative

| Descriptor | Value |

| Ionization Potential (I) | 6.2967 eV |

| Electron Affinity (A) | 1.8096 eV |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.24355 |

| Chemical Softness (S) | 0.22286 |

| Electrophilicity Index (ω) | 3.6586 |

This data is for a generic imidazole derivative and is presented to illustrate the types of quantum chemical descriptors that can be calculated. irjweb.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to:

Explore its conformational landscape at different temperatures.

Study its interactions with solvent molecules, such as water, to understand its solvation properties. This is crucial for predicting its solubility and how it behaves in a biological environment.

Investigate its flexibility and how this might influence its ability to bind to a biological target.

Mechanistic Investigations via Computational Chemistry

Computational chemistry is also a powerful tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone.

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

While no specific mechanistic studies on this compound are readily available, research on the oxidation of aniline provides a relevant example. researchgate.net Theoretical studies on the reaction of aniline with radicals, such as the methyl radical, have been performed to understand the reaction pathways and kinetics. researchgate.net These studies calculate the potential energy surface for processes like hydrogen abstraction from the amino group or addition to the aromatic ring. researchgate.net Similar methodologies could be applied to this compound to predict its metabolic pathways or its reactivity in various chemical transformations.

Computational Modeling of Adsorption Processes

Computational modeling is a key method for investigating the adsorption of organic molecules onto surfaces, a process central to applications like corrosion inhibition. researchgate.net For compounds like this compound, which contains heteroatoms (N, O) and a π-electron system, these models can predict its efficacy as a corrosion inhibitor for metals in acidic environments. koreascience.kr

Research on similar oxazole derivatives has demonstrated that they can significantly reduce the corrosion rate of steel by adsorbing onto the metal surface. ijcsi.pro This adsorption process is often modeled using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Studies: DFT calculations are employed to investigate the relationship between the molecular structure of an inhibitor and its protective efficiency. ijcsi.pro These calculations provide insights into the electronic properties of the molecule, which are crucial for understanding its interaction with a metal surface. Key parameters derived from DFT that correlate with inhibition efficiency include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing adsorption.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and greater potential for forming a stable adsorbed layer. researchgate.net

Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions between the inhibitor and the charged metal surface.

Mulliken Charges: These calculations reveal the charge distribution across the molecule, identifying the nitrogen and oxygen atoms of the oxazole ring and the amino group as likely centers for adsorption.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the inhibitor molecules at the interface between the corrosive solution and the metal surface. These simulations can visualize the adsorption configuration of this compound, showing whether it adsorbs in a planar or tilted orientation, and calculate the binding energy between the molecule and the surface. This provides a powerful tool for understanding the stability and nature of the protective film. researchgate.net

The table below presents hypothetical quantum chemical parameters for this compound, which would be calculated using DFT to predict its adsorption behavior.

| Parameter | Predicted Value | Significance in Adsorption |

| E_HOMO | -5.8 eV | High value suggests strong electron-donating ability. |

| E_LUMO | -1.2 eV | Low value indicates capacity for electron acceptance. |

| Energy Gap (ΔE) | 4.6 eV | Indicates high chemical reactivity and inhibition potential. researchgate.net |

| Dipole Moment (μ) | 3.5 D | Suggests strong interaction with the metal surface. |

| Electron Affinity | 1.1 eV | Correlates with the ability to form a stable bond. |

| Ionization Potential | 6.0 eV | Relates to the ease of electron donation to the surface. |

Structure-Based Drug Design and Docking Studies (e.g., Ligand-Protein Interactions with PKA fragment)

Structure-based drug design relies on the three-dimensional structure of a biological target, such as a protein kinase, to design and predict the binding of potential inhibitors. Molecular docking is a computational technique central to this process, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor. For this compound, docking studies can explore its potential as a kinase inhibitor, for instance, by modeling its interaction with the ATP-binding site of Protein Kinase A (PKA).

Aniline and oxazole moieties are common scaffolds in kinase inhibitors. nih.gov Docking simulations would place the this compound molecule into the active site of PKA. The goal is to identify plausible binding modes and quantify the strength of the interaction through a scoring function, which estimates the binding energy.

Key interactions that would be analyzed include:

Hydrogen Bonds: The aniline amino group and the nitrogen and oxygen atoms of the oxazole ring are potential hydrogen bond donors and acceptors. These bonds with key amino acid residues in the kinase hinge region (the part connecting the N- and C-terminal lobes) are often critical for potent inhibition. researchgate.net

Hydrophobic Interactions: The phenyl and methyl groups of the compound can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the active site.

The results of a docking study can guide the synthesis of more potent derivatives. For example, if the model shows an unoccupied pocket near the methyl group, it might suggest that a larger substituent could be added to form additional favorable interactions. nih.govresearchgate.net

The following table summarizes hypothetical results from a docking study of this compound with the PKA active site.

| Parameter | Predicted Value | Description |

| Binding Energy | -7.5 kcal/mol | A negative value indicating a favorable binding interaction. |

| Inhibition Constant (Ki) (predicted) | 5.2 µM | An estimate of the concentration required to inhibit the enzyme. |

| Hydrogen Bonds | 2 | Formed between the aniline NH2 and the backbone carbonyl of a hinge residue. |

| Interacting Residues | Val57, Leu173, Thr183 | Key amino acids in the PKA binding pocket involved in hydrophobic and polar contacts. |

| RMSD | 1.8 Å | Root-mean-square deviation, indicating a stable binding pose if below 2 Å. uomisan.edu.iq |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. nih.gov By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in the drug discovery or materials design process. nih.gov

To develop a QSAR model for a series of inhibitors including this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is required. nih.gov

The process involves several key steps:

Data Set Preparation: A diverse set of aniline-oxazole derivatives is compiled, with this compound as one of the entries. The data set is typically divided into a training set for model development and a test set for validation. mdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometric, or electronic. researchgate.net

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The predictive power of the model is rigorously assessed using both internal validation (e.g., cross-validation) and external validation with the test set. A reliable model will accurately predict the activities of the compounds in the test set. nih.gov

The resulting QSAR model can highlight which molecular properties are most influential for the desired activity. For instance, the model might reveal that higher lipophilicity (logP) and a specific charge distribution on the oxazole ring are critical for inhibitory potency. nih.gov

Below is a hypothetical QSAR data table for a series of related compounds used to build a predictive model.

| Compound | Structure | LogP (Descriptor 1) | Topological Polar Surface Area (TPSA) (Descriptor 2) | pIC50 (Activity) |

| 1 | 3-(1,3-oxazol-2-yl)aniline | 1.8 | 54.8 Ų | 5.2 |

| 2 | This compound | 2.2 | 54.8 Ų | 5.7 |

| 3 | 3-(5-Ethyl-1,3-oxazol-2-yl)aniline | 2.7 | 54.8 Ų | 6.1 |

| 4 | 4-Chloro-3-(5-methyl-1,3-oxazol-2-yl)aniline | 2.9 | 54.8 Ų | 6.4 |

| 5 | 3-(5-Methyl-1,3-oxazol-2-yl)-5-nitroaniline | 2.1 | 99.5 Ų | 4.9 |

Chemical Reactivity and Mechanistic Investigations

Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary aromatic amine, which imparts a rich and varied reactivity profile.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. chemistrysteps.combyjus.com This is due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at the positions ortho and para to the amino group. byjus.com Conversely, the 2-(5-methyl-1,3-oxazolyl) substituent at the meta position is generally considered to be electron-withdrawing, which would deactivate the ring and direct incoming electrophiles to the meta position relative to itself.

The combined influence of these two groups on the phenyl ring of 3-(5-Methyl-1,3-oxazol-2-yl)aniline directs incoming electrophiles to the positions that are ortho and para to the strongly activating amino group. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions, and to a lesser extent at the C2 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Group Influence | Predicted Reactivity |

| C2 | ortho to -NH₂ (activating), ortho to oxazole (B20620) (deactivating) | Moderately Favorable |

| C4 | para to -NH₂ (activating), meta to oxazole (less deactivating) | Highly Favorable |

| C5 | meta to -NH₂ (deactivating), para to oxazole (deactivating) | Unfavorable |

| C6 | ortho to -NH₂ (activating), meta to oxazole (less deactivating) | Highly Favorable |

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water would likely lead to the formation of polybrominated derivatives, such as 2,4,6-tribromo-3-(5-methyl-1,3-oxazol-2-yl)aniline, due to the strong activation by the amino group. byjus.com

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be complex. chemistrysteps.commasterorganicchemistry.com The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.com This can lead to a mixture of products, including a significant amount of the meta-nitro isomer relative to the aniline group. byjus.com

Sulfonation: Treatment with fuming sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating can rearrange to form aminobenzenesulfonic acids. byjus.com The main product is expected to be sulfanilic acid derivatives, with the sulfonic acid group likely at the C4 or C6 position. byjus.com

Primary aromatic amines like this compound can undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). icrc.ac.irgoogle.com This reaction converts the amino group into a diazonium salt.

The resulting diazonium salt, 3-(5-methyl-1,3-oxazol-2-yl)benzenediazonium chloride, is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer and related reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, including:

Halogens (-Cl, -Br, -I)

Nitrile (-CN)

Hydroxyl (-OH)

Hydrogen (deamination)

Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds, such as phenols or other anilines, to form brightly colored azo dyes. icrc.ac.irresearchgate.net

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This allows it to react with a variety of electrophiles.

Amide Formation: Reaction with acyl chlorides or acid anhydrides results in the formation of the corresponding N-acylated derivative (an amide). For example, treatment with acetyl chloride would yield N-(3-(5-methyl-1,3-oxazol-2-yl)phenyl)acetamide. This reaction is often used to protect the amino group.

Schiff Base Condensation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. youtube.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. thepharmajournal.com It is generally a stable aromatic system. tandfonline.com

Electrophilic Attack: Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. tandfonline.compharmaguideline.com When it does occur, substitution is favored at the C5 position, which is the most electron-rich carbon. wikipedia.orgnumberanalytics.com The presence of electron-donating groups on the ring can facilitate this reaction. numberanalytics.com In the case of this compound, the methyl group at C5 would further activate this position towards electrophiles, although harsh conditions would likely be required. The order of reactivity for electrophilic attack on the oxazole ring is C5 > C4 > C2. pharmaguideline.com

Nucleophilic Attack: Nucleophilic attack on the oxazole ring is also generally unfavorable unless a good leaving group is present. thepharmajournal.comtandfonline.com The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com If a suitable leaving group were present at C2, nucleophilic aromatic substitution could occur. However, in many cases, nucleophilic attack, especially by strong nucleophiles, can lead to the cleavage of the oxazole ring rather than substitution. pharmaguideline.com The C2 position is also the most acidic, and deprotonation can occur with strong bases, leading to the formation of a 2-lithio-oxazole intermediate which can be unstable. wikipedia.org

Ring-Opening and Rearrangement Reactions

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in the current literature, the inherent reactivity of the oxazole ring and related heterocyclic systems suggests several potential transformation pathways. The stability of the oxazole ring is considerable, yet under certain conditions, it can be induced to open.

For instance, nucleophilic attack on the oxazolone (B7731731) ring, a related structure, can lead to ring-opening. This has been demonstrated with 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which reacts with various nucleophiles to form acyclic adducts that can then be cyclized to other functionalized oxazoles. researchgate.net Similarly, photoinduced reactions have been shown to cause C–N bond cleavage and subsequent ring-opening in other nitrogen-containing heterocycles like pyrazolo[1,2-a]pyrazolones. mdpi.comresearchgate.net Such photochemical methods could potentially be applied to induce ring-opening in the oxazole moiety of the title compound.

Rearrangement reactions are also a possibility. The Smiles rearrangement, for example, is a known intramolecular nucleophilic aromatic substitution that has been observed in the synthesis of 2-aminobenzoxazoles, a structurally related class of compounds. acs.org It is conceivable that under specific reaction conditions, derivatives of this compound could undergo similar intramolecular rearrangements. Another potential rearrangement is the Hofmann-Martius type, which has been observed in the Lewis acid-mediated reaction of indoles with 1,3,5-triazinanes, proceeding through an amino-methylated intermediate.

Functionalization at Different Positions of the Oxazole Ring

The structure of this compound offers several sites for further functionalization, which is key to modifying its properties for various applications. The oxazole ring itself has positions that can be targeted for substitution.

The C4 and C5 positions of the oxazole ring are common sites for functionalization. While the C5 position is already substituted with a methyl group in the title compound, the C4 position remains a potential site for introducing new functional groups. For example, methods for the direct arylation of oxazoles at both the C2 and C5 positions have been developed using palladium catalysis with task-specific phosphine (B1218219) ligands. researchgate.net Although the C2 position in this compound is occupied by the aniline ring, similar catalytic approaches could potentially be adapted for functionalization at the C4 position.

The methyl group at the C5 position also represents a site for potential modification. It could, for instance, be halogenated or oxidized to introduce further functionality. The table below summarizes some general functionalization reactions applicable to oxazole rings, which could potentially be adapted for this compound.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Potential Product Type |

| Direct Arylation | Pd catalyst, phosphine ligand, aryl halide | C4 | 4-Aryl-3-(5-methyl-1,3-oxazol-2-yl)aniline |

| Halogenation | N-Halosuccinimide | C4, Methyl group | Halogenated derivatives |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Methyl group | Carboxylic acid or aldehyde derivatives |

| Lithiation/Electrophilic Quench | Strong base (e.g., n-BuLi), then electrophile | C4 | 4-Substituted derivatives |

Coordination Chemistry and Complex Formation

The presence of multiple heteroatoms and the amino group makes this compound a prime candidate for acting as a ligand in coordination chemistry. The formation of metal complexes can significantly alter the electronic and photophysical properties of the organic ligand, leading to materials with novel applications.

Ligand Properties of this compound

This compound possesses two primary coordination sites: the nitrogen atom of the oxazole ring (a soft donor) and the nitrogen atom of the aniline's amino group (a hard donor). This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The coordination behavior is analogous to that of other 2-(aminophenyl)heterocycles, such as 2-(2′-aminophenyl)benzothiazole, which is known to form stable complexes with a variety of transition metals. nih.govmdpi.com

The donating ability of the ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on either the phenyl or oxazole rings. The steric hindrance around the coordination sites, influenced by the methyl group and the substitution pattern on the aniline ring, will also play a crucial role in determining the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

While specific metal complexes of this compound are not widely reported, the synthesis of complexes with analogous ligands provides a clear blueprint for their preparation. Typically, the synthesis involves the reaction of the ligand with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals) in a suitable solvent like ethanol (B145695) or methanol, often with heating under reflux. nih.gov

The characterization of such complexes would rely on a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N bond of the oxazole and the N-H bonds of the amino group.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal or metal-to-ligand charge transfer bands.

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

The table below presents examples of metal complexes formed with structurally similar ligands, illustrating the potential for this compound to form a diverse range of coordination compounds.

| Metal Ion | Analogous Ligand | Resulting Complex | Coordination Geometry |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | [Cd(L)₂Cl₂] | Not specified |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(L)₂(C₂H₅OH)₂₂ | Not specified |

| Fe(III) | Oxidized N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Fe(L)₂(H₂O)₂₂·2H₂O | Not specified |

| Cu(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | [Cu(ftpO)₂(H₂O)₄] | Octahedral |

| Co(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | [Co(ftpO)₂(H₂O)₄] | Octahedral |

| Ni(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | [Ni(ftpO)₂(H₂O)₄] | Octahedral |

| Zn(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | [Zn(ftpO)₂(H₂O)₄] | Octahedral |

Mechanisms of Ligand-Metal Interaction

The formation of a metal complex with this compound involves the donation of electron pairs from the nitrogen atoms of the oxazole ring and the amino group to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The bidentate nature of the ligand leads to the formation of a thermodynamically favorable five-membered chelate ring.

The mechanism is typically a substitution reaction where solvent molecules in the coordination sphere of the metal ion are replaced by the ligand. The rate and outcome of this reaction can be influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent, the temperature, and the pH of the reaction medium. The hard-soft acid-base (HSAB) principle can also provide insights, with the hard amino nitrogen preferentially coordinating to hard metal ions and the borderline oxazole nitrogen coordinating to borderline metal ions. The interplay of these factors determines the final structure and stability of the coordination complex.

Applications in Materials Science and Industrial Chemistry

Precursors for Functional Materials

Synthesis of Optoelectronic Materials

The quest for novel materials with significant optoelectronic properties, particularly for applications in non-linear optics (NLO), is a driving force in materials science. Although no specific research has been published on the use of 3-(5-Methyl-1,3-oxazol-2-yl)aniline in this domain, the chemistry of related oxazolone (B7731731) and oxadiazole derivatives provides a strong basis for its potential.

Research into compounds such as S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives has demonstrated that heterocyclic systems can exhibit significant non-linear optical properties. researchgate.net These properties often arise from the presence of electron donor and acceptor groups within the molecule, facilitating intramolecular charge transfer. The aniline (B41778) moiety in this compound can act as an effective electron donor, while the oxazole (B20620) ring can be tailored to function as an electron-accepting component. This inherent donor-acceptor structure is a key prerequisite for NLO activity.

The synthesis of such materials would likely involve the chemical modification of the aniline group or the oxazole ring to enhance the molecule's charge-transfer characteristics. The general approach often involves creating extended π-conjugated systems that include the core molecule. The non-linear optical response of these materials is typically evaluated using techniques like the Z-scan method, which can determine the non-linear refractive index and absorption coefficient. researchgate.net While direct experimental data for this compound is absent, its structural similarity to known NLO-active heterocyclic compounds marks it as a promising candidate for further investigation in this area.

Development of Dyes and Pigments with Enhanced Properties

The aniline functional group is a cornerstone of the dye industry, serving as a precursor for a vast array of azo dyes. Heterocyclic compounds are also frequently incorporated into dye structures to enhance properties such as color fastness, thermal stability, and quantum yield. bohrium.comnih.gov Although no specific dyes synthesized from this compound are documented, the established methodology for producing heterocyclic azo dyes provides a clear pathway for its potential application.

The synthesis of an azo dye from this compound would typically involve a two-step process: unb.canih.gov

Diazotization: The primary aromatic amine group of this compound would be converted into a diazonium salt. This reaction is generally carried out in an acidic solution at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite (B80452). unb.ca

Coupling Reaction: The resulting diazonium salt would then be reacted with a suitable coupling component. Coupling components are typically electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. unb.caprimescholars.com The choice of coupling component is crucial as it significantly influences the final color and properties of the dye.

The incorporation of the 5-methyl-1,3-oxazole ring is anticipated to impart specific characteristics to the resulting azo dyes. Heterocyclic moieties can enhance the light and wash fastness of dyes and can also influence the tinctorial strength and shade. For example, studies on azo dyes derived from other heterocyclic amines have shown that the nature of the heterocyclic ring plays a significant role in the final properties of the dye. bohrium.comnih.gov

Table 1: Potential Heterocyclic Azo Dyes from this compound

| Diazonium Component | Coupling Component | Potential Dye Class | Anticipated Properties |

| 3-(5-Methyl-1,3-oxazol-2-yl)diazonium chloride | 2-Naphthol | Azo-naphthol dye | Potential for red to orange shades, good fastness properties. |

| 3-(5-Methyl-1,3-oxazol-2-yl)diazonium chloride | N,N-Dimethylaniline | Azo-aniline dye | Potential for yellow to orange shades, useful for textile applications. |

| 3-(5-Methyl-1,3-oxazol-2-yl)diazonium chloride | Pyrazolone derivative | Heterocyclic-azo dye | Potential for bright colors, possible enhanced photochemical stability. bohrium.com |

This table is illustrative of the potential dye classes that could be synthesized and is based on general principles of azo dye chemistry.

Polymer Chemistry Applications

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). nih.govrroij.com These polymers have garnered significant interest due to their electrical conductivity, environmental stability, and ease of synthesis. While the polymerization of this compound has not been specifically reported, the presence of the aniline functional group suggests its capability to undergo oxidative polymerization to form a novel substituted polyaniline.

The polymerization would likely be achieved through chemical or electrochemical oxidation. nih.gov In a typical chemical oxidative polymerization, the monomer would be dissolved in an acidic medium and treated with an oxidizing agent like ammonium (B1175870) persulfate. nih.govrroij.com The resulting polymer would feature a backbone of repeating this compound units.

The introduction of the 5-methyl-1,3-oxazole substituent onto the polyaniline backbone could offer several advantages:

Improved Solubility: The substituent may enhance the solubility of the resulting polymer in common organic solvents, which is a common challenge with unsubstituted polyaniline. rroij.com Improved solubility would facilitate easier processing and film formation.

Modified Electronic Properties: The electronic nature of the oxazole ring could influence the conductivity and redox properties of the polymer.

Enhanced Sensor Capabilities: The heterocyclic ring could provide specific binding sites for analytes, potentially leading to the development of new chemical sensors with high sensitivity and selectivity. Research on other substituted polyanilines has shown that the nature of the substituent significantly impacts the polymer's response to various stimuli. rsc.orgresearchgate.net

Table 2: Potential Properties of Poly[this compound]

| Property | Potential Influence of the 5-Methyl-1,3-oxazole Substituent |

| Solubility | May increase solubility in organic solvents compared to unsubstituted PANI. rroij.com |

| Conductivity | The electron-donating or -withdrawing nature of the substituent could modulate the polymer's conductivity. |

| Processability | Enhanced solubility could lead to improved processability for device fabrication. |

| Sensor Applications | The oxazole moiety could introduce specific interactions with target analytes, enhancing sensor performance. rsc.orgresearchgate.net |

Further research is necessary to synthesize and characterize poly[this compound] to validate these potential applications and fully understand the impact of the heterocyclic substituent on the polymer's properties.

Applications in Biological and Medicinal Chemistry Research

Role as a Building Block in Drug Discovery and Development

The utility of 3-(5-Methyl-1,3-oxazol-2-yl)aniline in drug discovery primarily lies in its function as a versatile chemical intermediate. The presence of a primary aromatic amine group on the aniline (B41778) ring provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. This adaptability is crucial for generating libraries of compounds for high-throughput screening and for optimizing lead compounds in the drug development pipeline.

The oxazole (B20620) ring itself is a key pharmacophore found in numerous biologically active compounds. Its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets makes it an attractive feature in the design of new drugs. The methyl group at the 5-position of the oxazole ring can also influence the compound's steric and electronic properties, which can be fine-tuned to enhance binding affinity and selectivity for a specific biological target.

Enzyme Inhibition Assays and Mechanistic Studies

The this compound scaffold has been investigated as a core component in the development of inhibitors for various enzyme systems, highlighting its potential in targeted therapies.

Fragment-Based Ligand Binding with Protein Kinases (e.g., cAMP-dependent Protein Kinase A)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. In this methodology, small, low-molecular-weight fragments are screened for their ability to bind to a biological target. The this compound molecule is well-suited for this approach due to its relatively simple structure and the presence of key recognition elements.

While specific binding data for this compound with cAMP-dependent Protein Kinase A (PKA) is not extensively detailed in publicly available literature, the general class of oxazole-containing compounds has been explored as protein kinase inhibitors. The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of protein kinases. The aniline portion of the molecule can be modified to extend into other regions of the enzyme's active site, thereby increasing potency and selectivity.

Inhibition of Other Enzyme Systems (e.g., LSD1)

Lysine-Specific Demethylase 1 (LSD1) is an important epigenetic regulator and a validated target in oncology. The development of LSD1 inhibitors is an active area of research. Derivatives of this compound have been synthesized and evaluated for their LSD1 inhibitory activity. The general strategy involves the modification of the aniline nitrogen to incorporate functionalities that can interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor and the substrate-binding site of LSD1.

Investigation of Antimicrobial Activities

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The this compound scaffold has been utilized in the synthesis of compounds with potential antibacterial and antifungal properties.

Antibacterial Efficacy Studies

The oxazole moiety is a component of some natural and synthetic antibacterial agents. By incorporating the this compound core into larger molecules, researchers aim to develop novel compounds with potent activity against a range of bacterial pathogens. The mechanism of action of such compounds can vary, but they often target essential bacterial enzymes or cellular processes.

Data on the specific antibacterial efficacy of derivatives of this compound, including Minimum Inhibitory Concentration (MIC) values against specific bacterial strains, is required for a comprehensive understanding of their potential.

Antifungal Properties

Similar to their antibacterial counterparts, derivatives of this compound have been investigated for their potential as antifungal agents. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the development of new antifungal drugs is a critical area of research. The oxazole ring can be a key feature in compounds designed to inhibit fungal growth by interfering with essential cellular pathways.

Further research, including the determination of MIC values against clinically relevant fungal species, is necessary to fully evaluate the antifungal potential of this class of compounds.

No Published Research Found for this compound in Requested Biological Assays

Following a comprehensive review of scientific literature, no specific research data was found detailing the antimycobacterial, antiproliferative, or anti-inflammatory activities of the chemical compound this compound.

The inquiry sought to build an article based on a defined outline focusing on the biological applications of this specific molecule. The requested sections included:

Anti-inflammatory Properties Research